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molecular formula C9H7ClN2O B8475256 N-(5-chloro-2-cyanophenyl)acetamide

N-(5-chloro-2-cyanophenyl)acetamide

Cat. No. B8475256
M. Wt: 194.62 g/mol
InChI Key: GJEKRXAORNICSS-UHFFFAOYSA-N
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Patent
US05066577

Procedure details

To 100 ml of acetonitrile were added 30 g of 2-amino-4-chlorobenzonitrile obtained in Step (2) and then 30 ml of acetic anhydride, and the mixture was refluxed by heating. After the completion of the reaction, the solvent was distilled off, then to the residue was added 500 ml of water, and the crystals thus-deposited were collected by filtration, washed with water and dried. Yield: 29 g (75.6%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:11](OC(=O)C)(=[O:13])[CH3:12]>C(#N)C>[C:11]([NH:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
NC1=C(C#N)C=CC(=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
to the residue was added 500 ml of water
FILTRATION
Type
FILTRATION
Details
the crystals thus-deposited were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=C(C#N)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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